Pyrimidines are a class of heterocyclic aromatic organic compounds, similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 of the six-membered ring. Among the pyrimidine derivatives, 4,6-dihydroxypyrimidine and its substituted forms have garnered significant attention due to their wide range of biological activities and potential therapeutic applications. These compounds have been studied extensively for their roles as enzyme inhibitors, with particular focus on their interactions with various viral polymerases and bacterial enzymes, which make them candidates for antiviral and antibacterial agents.
The applications of 4,6-dihydroxypyrimidine derivatives span across various fields, primarily in medicine due to their inhibitory activity against critical enzymes in pathogenic organisms.
Antiviral Agents: As mentioned earlier, certain derivatives have been found to inhibit HIV integrase18 and HCV NS5b polymerase347, making them promising candidates for the development of new antiviral therapies. These compounds have shown potent activity in cell-based assays and favorable pharmacokinetic properties in preclinical species.
Antibacterial Agents: The inhibition of DNA synthesis in bacteria by specific 4,6-dihydroxypyrimidine derivatives, such as 6-(p-hydroxyphenylazo)-2,4-dihydroxypyrimidine, indicates their potential as antibacterial agents, particularly against gram-positive bacteria like Streptococcus fecalis2.
Enzyme Inhibition for Therapeutic Applications: The urease inhibitory activity of 4,6-dihydroxypyrimidine diones suggests their potential use in treating diseases caused by ureolytic bacteria, as urease is an enzyme that contributes to the pathogenicity of these organisms5.
Anti-inflammatory Activity: The synthesis of 5-diethylaminomethyl-6-methyl-2,4-dihydroxypyrimidine and its demonstrated anti-inflammatory effects in a mouse ear swelling model suggest that these derivatives could be explored for their anti-inflammatory properties10.
Cancer Research: The inhibition of dihydrofolate reductase (DHFR) by quaternised 2-aminopyrimido[4,5-d]pyrimidin-4(3H)-ones indicates a potential application in cancer therapy, as DHFR is a target for antifolate drugs used in cancer treatment9.
The synthesis of 4,6-dihydroxy-5-methylpyrimidine can be achieved through several methods. A common approach involves the reaction of acetamidine hydrochloride with diethyl malonate in the presence of sodium methoxide in methanol.
This method has been optimized for yield and purity, confirming its effectiveness through spectroscopic techniques and elemental analysis .
The molecular structure of 4,6-dihydroxy-5-methylpyrimidine features:
4,6-Dihydroxy-5-methylpyrimidine participates in various chemical reactions due to its functional groups.
The mechanism of action for 4,6-dihydroxy-5-methylpyrimidine primarily involves its role as a precursor in synthesizing biologically active compounds.
The compound serves as a building block for nucleic acid analogs and other medicinally relevant molecules.
It acts by integrating into biochemical pathways that lead to the formation of active pharmaceutical ingredients, particularly those exhibiting anticancer and antiviral properties.
The synthesis from acetamidine hydrochloride and diethyl malonate illustrates its integration into metabolic pathways relevant for drug development .
The compound's melting point, boiling point, and spectral data (NMR, IR) provide insights into its physical characteristics .
4,6-Dihydroxy-5-methylpyrimidine has diverse applications across several fields:
The compound is definitively identified by the IUPAC name 5-Methylpyrimidine-4,6-diol, reflecting its substitution pattern on the heterocyclic pyrimidine ring. This nomenclature follows IUPAC Rule C-141.1 for hydroxy derivatives of heterocyclic systems, where the hydroxyl groups at positions 4 and 6 and the methyl group at position 5 are assigned locants based on the lowest possible numbering sequence [3] [7]. Alternative names include 4,6-Dihydroxy-5-methylpyrimidine (used in chemical databases) and 6-Hydroxy-5-methylpyrimidin-4(3H)-one, the latter acknowledging its lactam-lactim tautomerism [7] [9].
The molecular formula is C₅H₆N₂O₂, with a molar mass of 126.11 g/mol. Its CAS Registry Number (63447-38-1) provides a unique identifier for chemical indexing and database retrieval [4] [9]. Key identifiers are consolidated in Table 1.
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | 5-Methylpyrimidine-4,6-diol |
Molecular Formula | C₅H₆N₂O₂ |
Molar Mass | 126.11 g/mol |
CAS Registry Number | 63447-38-1 |
Alternative Names | 4,6-Dihydroxy-5-methylpyrimidine; 6-Hydroxy-5-methylpyrimidin-4(3H)-one |
Nuclear Magnetic Resonance (NMR) spectroscopy provides critical insights into the compound’s electronic environment. In ¹H NMR, the methyl group (C5-CH₃) resonates as a singlet near δ 2.10–2.30 ppm, shielded by the adjacent electron-withdrawing nitrogen atoms. The hydroxyl protons (C4-OH and C6-OH) appear as broad singlets between δ 10.50–12.50 ppm due to hydrogen bonding and tautomeric exchange [6].
¹³C NMR assignments reveal distinct shifts:
Table 2: NMR Chemical Shift Assignments
Nucleus | Position | δ (ppm) | Multiplicity | Assignment Rationale |
---|---|---|---|---|
¹H | C5-CH₃ | 2.25 | Singlet | Adjacent to quaternary C5 |
¹H | C4-OH | 11.80 | Broad singlet | Hydrogen bonding with C6=O/N |
¹H | C6-OH | 12.10 | Broad singlet | Hydrogen bonding with C4=O/N |
¹³C | C2 | 172.5 | - | Flanked by ring N atoms |
¹³C | C4/C6 | 160.2 | - | Carbonyl/enol carbon centers |
¹³C | C5 | 112.8 | - | Quaternary carbon with methyl group |
¹³C | C5-CH₃ | 18.3 | - | Methyl group attached to C5 |
Electron ionization mass spectrometry (EI-MS) of 4,6-Dihydroxy-5-methylpyrimidine shows a molecular ion peak [M]⁺˙ at m/z 126, consistent with C₅H₆N₂O₂ [7]. Key fragmentation pathways include:
DFT studies (B3LYP/6-311++G(df,pd)) reveal a planar pyrimidine ring with bond lengths and angles reflecting electron delocalization. The C4–O (1.232 Å) and C6–O (1.242 Å) bonds show partial double-bond character, supporting the lactam-lactim equilibrium. The C5–CH₃ bond length is 1.490 Å, typical for sp³-sp² hybridization. Bond angles at C5 deviate from ideal trigonal values (122° vs. 120°) due to steric and electronic effects [1] [9]. Key geometric parameters are in Table 3.
Table 3: DFT-Optimized Geometric Parameters
Parameter | Value (Å/°) | Description |
---|---|---|
C4–O Bond Length | 1.232 | Partial double bond (lactam form) |
C6–O Bond Length | 1.242 | Partial double bond (lactam form) |
C5–C(CH₃) Bond Length | 1.490 | sp³-sp² hybridized C–C bond |
N1–C2–N3 Bond Angle | 122.5° | Distortion due to ring strain and H-bonding |
O–C–N Bond Angles | 121–124° | Electron delocalization effects |
Electrostatic potential maps show high electron density at O and N atoms, designating them as nucleophilic sites. The methyl group exhibits low electron density, rendering it electrophilically inert. Global reactivity descriptors derived from HOMO-LUMO energies include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: